molecular formula C6H14O3 B12643212 3-Methylpentane-1,2,5-triol CAS No. 72692-98-9

3-Methylpentane-1,2,5-triol

Cat. No.: B12643212
CAS No.: 72692-98-9
M. Wt: 134.17 g/mol
InChI Key: XCUKPLKWHIBYLO-UHFFFAOYSA-N
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Description

3-Methylpentane-1,2,5-triol is an organic compound with the molecular formula C6H14O3. It is a triol, meaning it contains three hydroxyl (-OH) groups. This compound is known for its unique structure, which includes a methyl group attached to the third carbon of a pentane chain, with hydroxyl groups on the first, second, and fifth carbons. It is used in various chemical and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentane-1,2,5-triol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methylpentane-1,2,5-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced through catalytic hydrogenation of 3-methylpentane-1,2,5-trione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the trione to the triol .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentane-1,2,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylpentane-1,2,5-triol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings

Mechanism of Action

The mechanism of action of 3-Methylpentane-1,2,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. In metabolic pathways, the compound can be oxidized or reduced, participating in energy production and biosynthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpentane-1,2,5-triol is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group on the third carbon. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

72692-98-9

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

3-methylpentane-1,2,5-triol

InChI

InChI=1S/C6H14O3/c1-5(2-3-7)6(9)4-8/h5-9H,2-4H2,1H3

InChI Key

XCUKPLKWHIBYLO-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)C(CO)O

Origin of Product

United States

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